molecular formula C12H11NO B13573722 3-Oxo-1-(o-tolyl)cyclobutane-1-carbonitrile

3-Oxo-1-(o-tolyl)cyclobutane-1-carbonitrile

Cat. No.: B13573722
M. Wt: 185.22 g/mol
InChI Key: IZLDACZFFOBDNV-UHFFFAOYSA-N
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Description

3-Oxo-1-(o-tolyl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C12H11NO and a molecular weight of 185.23 g/mol. This compound is a cyclobutane derivative, characterized by the presence of a ketone group (3-oxo), a nitrile group (carbonitrile), and an o-tolyl group attached to the cyclobutane ring. It is used in various research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-1-(o-tolyl)cyclobutane-1-carbonitrile typically involves multiple steps. One common method includes the use of acetone, bromine, and malononitrile as raw materials. The reaction is carried out in solvents such as ethanol, dimethylformamide (DMF), and water. Sodium iodide is used as an activating agent, and tetrabutylammonium bromide (TBAB) serves as a phase transfer catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. The compound is often produced in high-purity forms (98% or higher) for use in advanced research and development .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-1-(o-tolyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or esters.

Scientific Research Applications

3-Oxo-1-(o-tolyl)cyclobutane-1-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of advanced materials and nanocomposites.

Mechanism of Action

The mechanism of action of 3-Oxo-1-(o-tolyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the nitrile group can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-1-(o-tolyl)cyclobutane-1-carbonitrile is unique due to the presence of both the nitrile and o-tolyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Biological Activity

3-Oxo-1-(o-tolyl)cyclobutane-1-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a cyclobutane ring, a ketone functional group, and a carbonitrile group, which contribute to its reactivity and interactions with biological systems. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C11H9NC_{11}H_{9}N with a molecular weight of approximately 173.2 g/mol. The compound is characterized by the following structural features:

  • Cyclobutane Core : Provides rigidity and influences reactivity.
  • Ketone Group : Enhances hydrogen bonding capabilities.
  • Nitrile Group : Increases polarity and potential for interaction with biomolecules.

Interaction with Biomolecules

Studies indicate that this compound can engage in hydrogen bonding and coordinate with metal ions, which may influence enzyme activities or receptor binding. These interactions are crucial in biochemical pathways that could lead to therapeutic applications.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of cyclobutane compounds have been tested against various bacterial strains, demonstrating significant inhibitory effects .

Cancer Research

In the context of cancer treatment, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells. For example, studies have highlighted that cyclobutane derivatives can disrupt DNA replication machinery, triggering cell death in specific cancer cell lines . This suggests that this compound may also possess anticancer properties worth investigating further.

Study on Enzyme Inhibition

A recent study focused on the enzyme inhibition potential of cyclobutane derivatives, including this compound. The findings indicated that these compounds could act as non-covalent inhibitors, showcasing IC50 values comparable to established inhibitors in biochemical assays .

CompoundIC50 (μM)Mechanism of Action
This compoundTBDNon-covalent inhibition
Established Inhibitor0.40 ± 0.11Covalent modification

Antifibrillogenic Properties

Another research effort investigated the antifibrillogenic properties of cyclobutane derivatives against amyloid β fibril formation. Results showed that certain analogues significantly inhibited fibril formation, suggesting potential implications for Alzheimer's disease treatment .

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

1-(2-methylphenyl)-3-oxocyclobutane-1-carbonitrile

InChI

InChI=1S/C12H11NO/c1-9-4-2-3-5-11(9)12(8-13)6-10(14)7-12/h2-5H,6-7H2,1H3

InChI Key

IZLDACZFFOBDNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2(CC(=O)C2)C#N

Origin of Product

United States

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